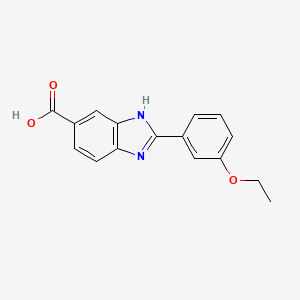

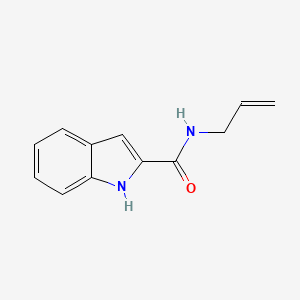

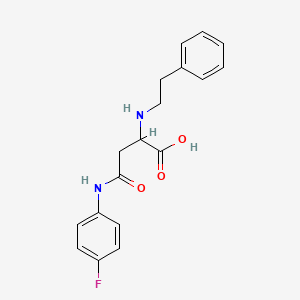

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-((4-fluorophényl)amino)-4-oxo-2-(phénéthylamino)butanoïque est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un groupe fluorophényle, un groupe amino et un fragment d’acide butanoïque, ce qui en fait une molécule polyvalente pour l’étude des réactions chimiques et des interactions biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 4-((4-fluorophényl)amino)-4-oxo-2-(phénéthylamino)butanoïque implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :

Nitration et réduction : En partant d’un dérivé de fluorobenzène, la nitration est effectuée pour introduire un groupe nitro, qui est ensuite réduit en groupe amino.

Amidation : Le groupe amino est ensuite mis à réagir avec un dérivé d’acide carboxylique approprié pour former une liaison amide.

Réaction de couplage : L’intermédiaire est couplé avec un dérivé de phénéthylamine dans des conditions appropriées pour former le produit final.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en privilégiant un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour augmenter efficacement la production.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 4-((4-fluorophényl)amino)-4-oxo-2-(phénéthylamino)butanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Hydrure de sodium dans le diméthylformamide (DMF) pour une substitution nucléophile.

Principaux produits

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’alcools ou d’amines.

Substitution : Introduction de divers groupes fonctionnels tels que les alkyles, les aryles ou les halogènes.

Applications De Recherche Scientifique

L’acide 4-((4-fluorophényl)amino)-4-oxo-2-(phénéthylamino)butanoïque a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme brique de construction en synthèse organique pour créer des molécules plus complexes.

Biologie : Etudié pour ses interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.

Médecine : Recherché pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-((4-fluorophényl)amino)-4-oxo-2-(phénéthylamino)butanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber ou activer certaines enzymes, ce qui entraîne des modifications des voies métaboliques. Le groupe fluorophényle peut améliorer l’affinité de liaison et la spécificité pour les protéines cibles.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 4-((4-fluorophényl)amino)-4-oxo-2-(phénylamino)butanoïque : Ne possède pas le groupe phénéthyle, ce qui peut modifier son activité biologique.

Acide 4-((4-chlorophényl)amino)-4-oxo-2-(phénéthylamino)butanoïque : La substitution du fluor par le chlore peut affecter la réactivité et les interactions du composé.

Acide 4-((4-méthylphényl)amino)-4-oxo-2-(phénéthylamino)butanoïque : La présence d’un groupe méthyle au lieu du fluor peut modifier les propriétés physiques et chimiques du composé.

Unicité

L’acide 4-((4-fluorophényl)amino)-4-oxo-2-(phénéthylamino)butanoïque est unique en raison de la présence du groupe fluorophényle, qui peut influencer considérablement sa réactivité chimique et ses interactions biologiques. La combinaison des groupes fluorophényle et phénéthyle offre un profil distinct qui peut être exploité dans diverses applications de recherche.

Propriétés

Formule moléculaire |

C18H19FN2O3 |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

4-(4-fluoroanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |

InChI |

InChI=1S/C18H19FN2O3/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(23)24)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,21,22)(H,23,24) |

Clé InChI |

UZYVWWHPUWIZAE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)

![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)